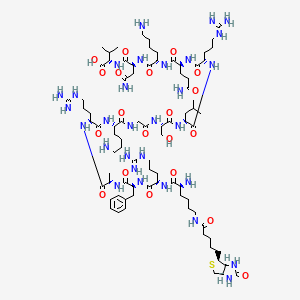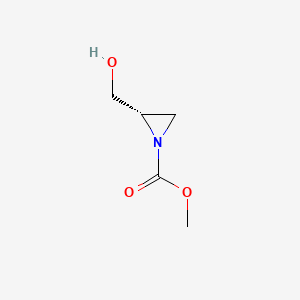
K(Biotin)-rfarkgslrqknv
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
K(Biotin)-rfarkgslrqknv is a synthetic compound that combines biotin, a vital nutrient, with a peptide sequence. Biotin, also known as vitamin B7, is essential for various metabolic processes in humans and animals. The peptide sequence rfarkgslrqknv is designed to enhance the compound’s functionality in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of K(Biotin)-rfarkgslrqknv involves the conjugation of biotin to the peptide sequence rfarkgslrqknv. This process typically includes the following steps:
Activation of Biotin: Biotin is activated using a coupling reagent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester.
Peptide Synthesis: The peptide sequence rfarkgslrqknv is synthesized using solid-phase peptide synthesis (SPPS).
Conjugation: The activated biotin is then conjugated to the peptide sequence through an amide bond formation, facilitated by a coupling agent like N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are employed to ensure consistency and efficiency. The use of bioreactors for peptide synthesis and conjugation can further enhance production capacity.
Análisis De Reacciones Químicas
Types of Reactions
K(Biotin)-rfarkgslrqknv undergoes various chemical reactions, including:
Oxidation: The sulfur-containing biotin moiety can undergo oxidation to form sulfoxides or sulfones.
Reduction: The disulfide bonds in the peptide sequence can be reduced to thiols.
Substitution: The amide bonds in the peptide can undergo substitution reactions under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophilic reagents such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Modified peptides with new functional groups.
Aplicaciones Científicas De Investigación
K(Biotin)-rfarkgslrqknv has a wide range of applications in scientific research, including:
Chemistry: Used as a probe in biotin-streptavidin affinity assays to study protein-ligand interactions.
Biology: Employed in cell labeling and tracking experiments due to its strong affinity for streptavidin.
Medicine: Utilized in diagnostic assays and targeted drug delivery systems.
Industry: Applied in the purification of biotinylated proteins and nucleic acids.
Mecanismo De Acción
K(Biotin)-rfarkgslrqknv exerts its effects through the high-affinity binding of biotin to streptavidin or avidin. This interaction is one of the strongest non-covalent interactions known, with a dissociation constant (Kd) in the femtomolar range. The peptide sequence enhances the compound’s specificity and functionality in various applications.
Comparación Con Compuestos Similares
Similar Compounds
Biotinylated Peptides: Other peptides conjugated with biotin for similar applications.
Biotinylated Proteins: Proteins conjugated with biotin for use in affinity assays and purification.
Uniqueness
K(Biotin)-rfarkgslrqknv is unique due to its specific peptide sequence, which provides enhanced functionality and specificity compared to other biotinylated compounds. The combination of biotin and the peptide sequence allows for versatile applications in research and industry.
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-aminohexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-amino-5-oxopentanoyl]amino]-6-aminohexanoyl]amino]-4-amino-4-oxobutanoyl]amino]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C83H144N30O20S/c1-44(2)38-55(76(128)106-53(27-19-37-98-82(93)94)71(123)107-54(30-31-61(87)115)74(126)105-50(24-12-15-33-85)72(124)110-57(40-62(88)116)77(129)112-65(45(3)4)79(131)132)108-78(130)58(42-114)101-64(118)41-99-69(121)49(23-11-14-32-84)104-70(122)51(25-17-35-96-80(89)90)102-67(119)46(5)100-75(127)56(39-47-20-7-6-8-21-47)109-73(125)52(26-18-36-97-81(91)92)103-68(120)48(86)22-13-16-34-95-63(117)29-10-9-28-60-66-59(43-134-60)111-83(133)113-66/h6-8,20-21,44-46,48-60,65-66,114H,9-19,22-43,84-86H2,1-5H3,(H2,87,115)(H2,88,116)(H,95,117)(H,99,121)(H,100,127)(H,101,118)(H,102,119)(H,103,120)(H,104,122)(H,105,126)(H,106,128)(H,107,123)(H,108,130)(H,109,125)(H,110,124)(H,112,129)(H,131,132)(H4,89,90,96)(H4,91,92,97)(H4,93,94,98)(H2,111,113,133)/t46-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,65-,66-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJKYAKGCDHSFB-NICFTXIFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CO)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C83H144N30O20S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1914.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-1-(6-Chlorobenzo[D]thiazol-2-YL)ethanamine](/img/structure/B573615.png)


![(2-Thioxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)boronic acid](/img/structure/B573620.png)




